

Application Notes and Protocols for the Quantification of 4-Boronobenzenesulfonic Acid

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Compound of Interest

Compound Name: 4-Boronobenzenesulfonic acid

Cat. No.: B1290237

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **4-Boronobenzenesulfonic acid**, a compound of interest in synthetic chemistry and pharmaceutical development. The following protocols are based on established analytical techniques for similar aryl boronic and sulfonic acids and can be adapted and validated for specific research needs.

Introduction

4-Boronobenzenesulfonic acid possesses both a boronic acid and a sulfonic acid moiety, presenting unique analytical challenges and opportunities. The sulfonic acid group imparts high polarity, which can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns. Conversely, the aromatic ring provides a chromophore suitable for UV detection. The boronic acid group offers potential for selective derivatization or specific detection methods. This document outlines several analytical approaches for the accurate quantification of this compound.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table

summarizes the performance characteristics of different techniques applicable to the quantification of **4-Boronobenzenesulfonic acid** and its analogs.

Analytical Method	Analyte/Analog	Linearity (r^2)	Range	Accuracy (%)	Precision (%RSD)	Limit of Quantitation (LOQ)	Reference
UPLC-ESI-MS	Various Boronic Acids	>0.98 (UV response)	1 - 100 $\mu\text{g/mL}$	97.1 - 105.7	< 2.0	1.0 $\mu\text{g/mL}$	[1][2]
HPLC-UV	4-Aminobenzenesulfonamide	0.999	LOQ - 200% of limit	85 - 115	Not Specified	Not Specified	[3]
HPLC with Post-Column Derivatization (Fluorescence)	Phenylboronic Acid	Not Specified	Not Specified	Not Specified	Not Specified	1 μM	[4]
UV-Vis Spectrometry with Chemometrics	p-Toluene sulfonic acid	>0.99	5 - 125 mg/L	84.8 - 117.9	0.86	13.8 $\mu\text{g/L}$	[5]
Quantitative NMR (qNMR)	General	Excellent	Wide	High	High	Analyte dependent	[6][7][8]
Potentiometric Titration	Boric Acid	Not Applicable	Not Applicable	High	High	Analyte dependent	[9]

Note: Data for analogs are presented to provide a framework for method development and validation for **4-Boronobenzenesulfonic acid**. RSD refers to Relative Standard Deviation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC with UV detection is a widely accessible and robust method for the quantification of aromatic compounds. Due to the polar nature of the sulfonic acid group, a mixed-mode column or an ion-pairing agent may be necessary to achieve adequate retention.

[10]

a. Mixed-Mode Chromatography Protocol

- Instrumentation: HPLC system with a UV detector.
- Column: Mixed-mode column (e.g., Primesep P, 4.6 x 150 mm, 5 μ m) possessing both reversed-phase and cation-exchange characteristics.[11]
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: 0.1% Formic acid in Acetonitrile
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 230 nm or 254 nm.[12]
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic acid) to a known concentration. Filter through a 0.45 μ m syringe filter before injection.

- Quantification: Generate a calibration curve using a series of standard solutions of **4-Boronobenzenesulfonic acid** of known concentrations.

b. Ion-Pair Chromatography Protocol

- Instrumentation: HPLC system with a UV detector.
- Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).[13]
- Mobile Phase: A mixture of methanol and an aqueous solution of 0.02 M tetrabutylammonium sulfate as the ion-pairing agent.[13] The organic content should be optimized to achieve a suitable retention time.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 230 nm or 254 nm.
- Injection Volume: 20 μ L.
- Sample Preparation: As described in the mixed-mode protocol.
- Quantification: As described in the mixed-mode protocol.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve of the analyte, instead relying on a certified internal standard.[6][7][8]

- Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
- Internal Standard (IS): A certified reference material with a known purity that does not have signals overlapping with the analyte. Maleic acid or 3,5-bis(trifluoromethyl) benzoic acid are potential candidates.[6]
- Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., D₂O or DMSO-d₆).

- Sample Preparation:
 - Accurately weigh a known amount of the **4-Boronobenzenesulfonic acid** sample.
 - Accurately weigh a known amount of the internal standard.
 - Dissolve both in a precise volume of the deuterated solvent.
- NMR Acquisition Parameters:
 - Pulse Angle: 90° pulse.
 - Relaxation Delay (d1): At least 5 times the longest T_1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.[7]
 - Number of Scans: Sufficient to obtain a good signal-to-noise ratio ($S/N > 250:1$ for a precision better than 1%).[7]
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction.
 - Integrate a well-resolved, non-overlapping signal for **4-Boronobenzenesulfonic acid** and a signal for the internal standard.
- Calculation of Purity: The purity of the analyte (P_{analyte}) can be calculated using the following formula:

$$P_{\text{analyte}} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{IS}} / I_{\text{IS}}) * (MW_{\text{analyte}} / MW_{\text{IS}}) * (m_{\text{IS}} / m_{\text{analyte}}) * P_{\text{IS}}$$

Where:

- I = Integral area of the signal
- N = Number of protons giving rise to the signal
- MW = Molecular weight

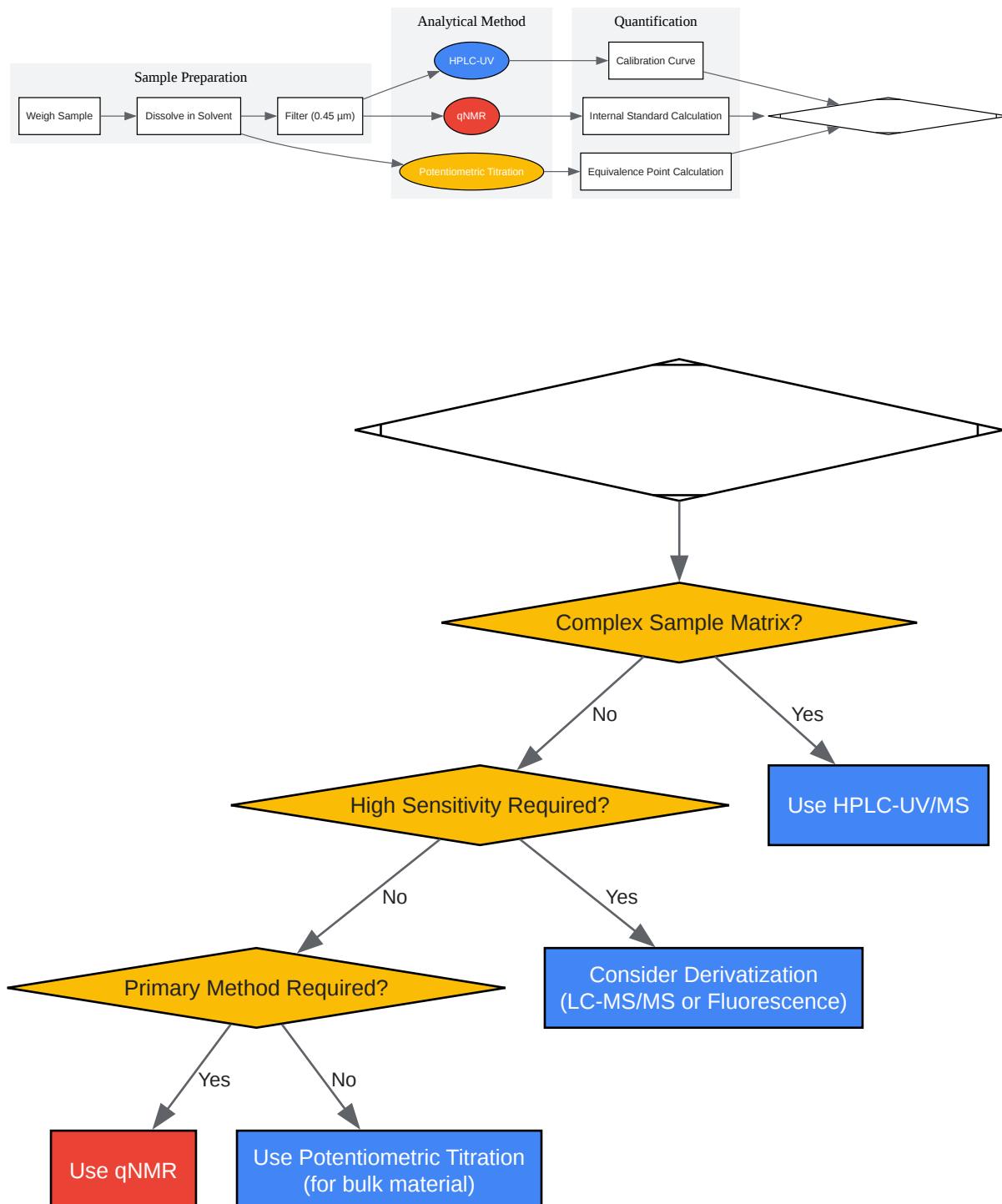
- m = mass
- P = Purity of the standard

Potentiometric Titration

This method is suitable for determining the concentration of the boronic acid moiety. Boric acid is a weak acid, and its acidity can be enhanced by the addition of a polyol (e.g., mannitol or glycerol) to form a more stable and acidic complex.[9]

- Instrumentation: Potentiometer with a pH electrode.
- Titrant: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).
- Reagents: Mannitol or glycerol.
- Sample Preparation:
 - Accurately weigh a sample of **4-Boronobenzenesulfonic acid** and dissolve it in deionized water.
 - Add an excess of mannitol (e.g., 1 g per 25 mL of sample solution).
- Procedure:
 - Immerse the pH electrode in the sample solution.
 - Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
 - The equivalence point is determined from the inflection point of the titration curve (a plot of pH versus titrant volume). The first equivalence point will correspond to the sulfonic acid group, and the second, in the presence of mannitol, will correspond to the boronic acid group.
- Calculation: The concentration of **4-Boronobenzenesulfonic acid** can be calculated from the volume of NaOH used to reach the second equivalence point.

Mandatory Visualizations



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